molecular formula C27H18N2O4S B11582229 1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582229
M. Wt: 466.5 g/mol
InChI Key: OSFJMRLOALSCNV-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C27H18N2O4S This compound features a unique structure that combines a benzyloxyphenyl group, a thiazole ring, and a dihydrochromeno-pyrrole-dione core

Preparation Methods

The synthesis of 1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The thiazole ring, for instance, is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxyphenyl group may enhance the compound’s binding affinity to these targets, while the dihydrochromeno-pyrrole-dione core could contribute to its overall stability and bioactivity .

Comparison with Similar Compounds

1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced bioactivity.

Properties

Molecular Formula

C27H18N2O4S

Molecular Weight

466.5 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H18N2O4S/c30-24-20-11-4-5-12-21(20)33-25-22(24)23(29(26(25)31)27-28-13-14-34-27)18-9-6-10-19(15-18)32-16-17-7-2-1-3-8-17/h1-15,23H,16H2

InChI Key

OSFJMRLOALSCNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=NC=CS5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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